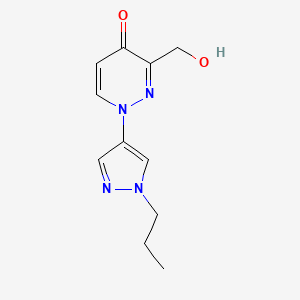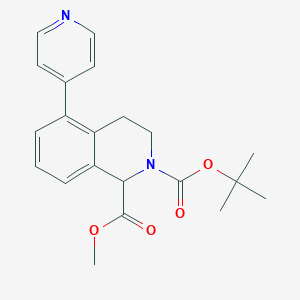
2-O-tert-butyl 1-O-methyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-O-tert-butyl 1-O-methyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a pyridinyl group attached to an isoquinoline backbone. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
The synthesis of 2-O-tert-butyl 1-O-methyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated isoquinoline derivative.
Addition of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced through alkylation reactions using tert-butyl bromide and methyl iodide, respectively.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, including the use of continuous flow reactors and high-throughput screening of reaction conditions to improve yield and purity.
化学反应分析
2-O-tert-butyl 1-O-methyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridinyl or isoquinoline rings.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups, using reagents such as sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
2-O-tert-butyl 1-O-methyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-O-tert-butyl 1-O-methyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in the suppression of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
相似化合物的比较
2-O-tert-butyl 1-O-methyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate can be compared with other similar compounds, such as:
Isoquinoline Derivatives: Compounds like 1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share a similar isoquinoline core but differ in their substituents.
Pyridinyl Derivatives: Compounds like 2-pyridinylmethylamine and 4-pyridinylmethanol contain the pyridinyl group but lack the isoquinoline backbone.
tert-Butyl and Methyl Substituted Compounds: Compounds like tert-butylbenzene and methylbenzene (toluene) contain the tert-butyl and methyl groups but have different core structures.
The uniqueness of this compound lies in its combination of these functional groups and its potential biological activities, making it a valuable compound for further research and development.
属性
分子式 |
C21H24N2O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
2-O-tert-butyl 1-O-methyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-21(2,3)27-20(25)23-13-10-16-15(14-8-11-22-12-9-14)6-5-7-17(16)18(23)19(24)26-4/h5-9,11-12,18H,10,13H2,1-4H3 |
InChI 键 |
OBZRWWDCSKLABJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC=C2C1C(=O)OC)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13868002.png)
![Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane](/img/structure/B13868014.png)

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate](/img/structure/B13868024.png)
![[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]boronic acid](/img/structure/B13868029.png)
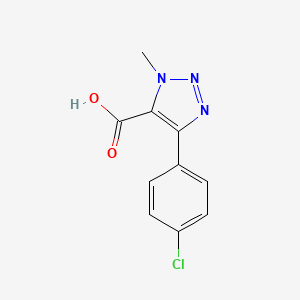
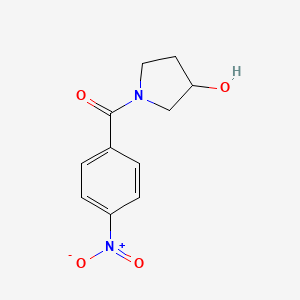
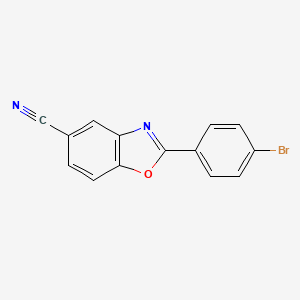
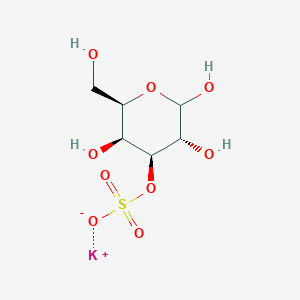

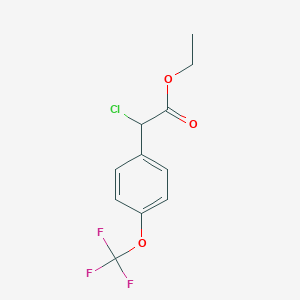
![3-[Methyl-(5-methylthiophen-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13868061.png)
